molecular formula C7H10O4 B14611170 2-Methyl-1,4-dioxocane-5,8-dione CAS No. 58537-68-1

2-Methyl-1,4-dioxocane-5,8-dione

Cat. No.: B14611170
CAS No.: 58537-68-1
M. Wt: 158.15 g/mol
InChI Key: KYRZZPALUVQDRB-UHFFFAOYSA-N
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Description

2-Methyl-1,4-dioxocane-5,8-dione is an organic compound with a heterocyclic structure It is characterized by the presence of two carbonyl groups and a methyl group attached to a dioxocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-dioxocane-5,8-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. This reaction forms the dioxocane ring structure with the methyl group attached . Alternative methods include the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid, or the reaction of carbon suboxide with acetone in the presence of oxalic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of catalysts and solvents is crucial to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-dioxocane-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

2-Methyl-1,4-dioxocane-5,8-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,4-dioxocane-5,8-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with two methyl groups instead of one.

    Dimedone: Another diketone with a similar ring structure but different substituents.

    Barbituric Acid: Contains a similar dioxane ring but with different functional groups.

Uniqueness

2-Methyl-1,4-dioxocane-5,8-dione is unique due to its specific ring structure and the presence of both carbonyl and methyl groups

Properties

CAS No.

58537-68-1

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

2-methyl-1,4-dioxocane-5,8-dione

InChI

InChI=1S/C7H10O4/c1-5-4-10-6(8)2-3-7(9)11-5/h5H,2-4H2,1H3

InChI Key

KYRZZPALUVQDRB-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)CCC(=O)O1

Origin of Product

United States

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